molecular formula C11H19NO2 B12832029 (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B12832029
M. Wt: 197.27 g/mol
InChI Key: CFRDVZHAVFJIFL-YDYPAMBWSA-N
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Description

(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with a bicyclo[2.2.2]octane derivative.

    Functional Group Introduction: Introduction of the amino group at the 3-position and the carboxylate ester at the 2-position can be achieved through various organic reactions such as amination and esterification.

    Chiral Resolution: The (2R,3R) configuration is obtained through chiral resolution techniques or by using chiral starting materials and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

    Catalysis: Use of chiral catalysts to achieve the desired stereochemistry.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m1/s1

InChI Key

CFRDVZHAVFJIFL-YDYPAMBWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2

Origin of Product

United States

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